molecular formula C14H18N2O2S2 B14050990 Isopropyl 5-isobutyl-2,2'-bithiazole-4-carboxylate

Isopropyl 5-isobutyl-2,2'-bithiazole-4-carboxylate

Cat. No.: B14050990
M. Wt: 310.4 g/mol
InChI Key: WQTTUKDDNUZOQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate typically involves the reaction of 5-isobutyl-2,2’-bithiazole-4-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bithiazole ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can modulate various signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate
  • Methyl 5-isobutyl-2,2’-bithiazole-4-carboxylate
  • Ethyl 5-isobutyl-2,2’-bithiazole-4-carboxylate

Uniqueness

Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate is unique due to its specific isopropyl ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H18N2O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

propan-2-yl 5-(2-methylpropyl)-2-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H18N2O2S2/c1-8(2)7-10-11(14(17)18-9(3)4)16-13(20-10)12-15-5-6-19-12/h5-6,8-9H,7H2,1-4H3

InChI Key

WQTTUKDDNUZOQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)C2=NC=CS2)C(=O)OC(C)C

Origin of Product

United States

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